
CID 92043244
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Overview
Description
No evidence directly describes the structural, physicochemical, or biological properties of CID 92043243. PubChem Compound IDs (CIDs) are unique numerical identifiers for chemical entities in the PubChem database.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetracalcium diphosphorus nonaoxide cannot be prepared in aqueous solutions as any precipitates with the correct Ca/P ratio contain hydroxide ions in apatitic phases. Instead, solid-state reactions are employed. One common method involves heating a mixture of calcium hydrogen phosphate (CaHPO₄) and calcium carbonate (CaCO₃) at temperatures between 1450-1500°C for up to 12 hours. The reaction is as follows :
[ 2 \text{CaHPO}_4 + 2 \text{CaCO}_3 \rightarrow \text{Ca}_4(\text{PO}_4)_2\text{O} + 2 \text{CO}_2 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, tetracalcium diphosphorus nonaoxide is often produced as a by-product in the manufacture of hydroxyapatite coatings for metal implants. The process involves plasma spraying hydroxyapatite onto the metal surface, during which tetracalcium diphosphorus nonaoxide can form .
Chemical Reactions Analysis
Types of Reactions
Tetracalcium diphosphorus nonaoxide undergoes several types of chemical reactions, including hydrolysis and reactions with acidic calcium phosphates.
Common Reagents and Conditions
Reaction with Acidic Calcium Phosphates: It reacts with dicalcium diphosphate dihydrate (CaHPO₄·2H₂O) to form hydroxyapatite.
Major Products Formed
Hydroxyapatite: Formed through hydrolysis and reactions with acidic calcium phosphates.
Calcium Hydroxide: Formed as a by-product during hydrolysis.
Scientific Research Applications
Tetracalcium diphosphorus nonaoxide has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, it is used as a precursor for the synthesis of other calcium phosphate compounds and as a reagent in various chemical reactions .
Biology and Medicine
In the biomedical field, tetracalcium diphosphorus nonaoxide is widely used in bone regeneration applications due to its good biodegradability and biocompatibility. It is a key component in self-setting calcium phosphate cements used for bone repair .
Industry
Industrially, it is used in the production of fertilizers and as a component in certain types of cements and ceramics .
Mechanism of Action
The mechanism by which tetracalcium diphosphorus nonaoxide exerts its effects, particularly in bone regeneration, involves its conversion to hydroxyapatite under physiological conditions. This conversion provides a scaffold that supports new bone growth. The compound interacts with biological tissues, promoting cell attachment and proliferation, which are crucial for effective bone healing .
Comparison with Similar Compounds
Structural and Functional Analogues
- Oscillatoxin Derivatives : lists oscillatoxin D (CID 101283546), 30-methyl-oscillatoxin D (CID 185389), and others. These share a core structure with methyl or hydroxyl substitutions, influencing bioactivity and stability (Figure 1 in ).
- Betulin-Derived Inhibitors: highlights betulin (CID 72326) and betulinic acid (CID 64971) as triterpenoid inhibitors with modifications (e.g., 3-O-caffeoyl substitution) enhancing binding affinity to targets like steroid-converting enzymes.
Key Comparison Parameters
Physicochemical Properties : Molecular weight, solubility, logP, and hydrogen-bonding capacity are critical for drug-likeness .
Biological Activity : Inhibitory potency (e.g., IC50 values), selectivity, and mechanism of action are compared using assays like enzyme inhibition or cell-based studies .
Structural Similarity : Overlay analyses (e.g., 3D alignment of steroid backbones in ) and cheminformatics tools (e.g., Tanimoto coefficient) assess structural homology .
Example Comparison Table (Hypothetical)
Recommendations for Future Work
Verify CID Accuracy : Confirm the correct PubChem ID or provide structural data (e.g., SMILES, InChI) for accurate identification.
Expand Data Sources : Consult specialized databases (e.g., ChEMBL, DrugBank) or synthetic chemistry literature for CID 92043243.
Apply Cheminformatics Tools : Use platforms like RDKit or Schrödinger for computational comparison of physicochemical properties and binding modes.
Q & A
How can I formulate a focused research question for studying the synthesis pathways of Compound CID 92043244?
Basic Question
To formulate a research question, use the PICO(T) framework adapted for chemical research:
- Population (P): Compound this compound and its derivatives.
- Intervention (I): Specific synthesis methods (e.g., catalytic conditions, solvent systems).
- Comparison (C): Alternative synthetic routes or control reactions.
- Outcome (O): Yield, purity, or kinetic parameters.
- Time (T): Reaction duration or stability analysis.
Apply the FINER criteria to ensure feasibility, novelty, and relevance . For example: “How does varying palladium catalyst loadings (0.5–5 mol%) affect the yield and enantiomeric excess of this compound in asymmetric hydrogenation reactions under ambient conditions?” This question is measurable, avoids vague terms, and addresses a gap in catalytic optimization .
Q. What experimental design principles should be prioritized to ensure reproducibility in this compound’s characterization studies?
Basic Question
- Control Variables: Standardize environmental factors (temperature, humidity) and instrument calibration protocols.
- Replication: Perform triplicate experiments for spectroscopic (NMR, IR) and chromatographic (HPLC) analyses.
- Documentation: Follow guidelines from Beilstein Journal of Organic Chemistry: report detailed synthesis steps, equipment specifications (e.g., NMR field strength), and purity validation methods (e.g., elemental analysis) .
- Negative Controls: Include blank reactions to identify side products or contamination .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound?
Advanced Question
- Cross-Validation: Re-examine sample preparation (e.g., solvent residues affecting NMR) and crystallography conditions (e.g., crystal quality).
- Statistical Analysis: Apply multivariate regression to identify outliers or systematic errors .
- Collaborative Review: Consult computational chemists to compare experimental data with DFT-calculated spectra .
- Transparency: Disambiguate discrepancies in the Discussion section by linking raw data to analytical assumptions (e.g., crystallographic symmetry constraints) .
Q. What advanced computational methods are suitable for predicting this compound’s reactivity in interdisciplinary studies?
Advanced Question
- Molecular Dynamics (MD): Simulate solvation effects on reaction pathways using software like GROMACS or AMBER.
- Density Functional Theory (DFT): Calculate transition states and activation energies for proposed mechanisms.
- Machine Learning: Train models on existing kinetic data to predict optimal reaction conditions (e.g., temperature, catalyst loading) .
- Validation: Compare computational results with experimental kinetic profiles (e.g., Arrhenius plots) to refine accuracy .
Q. How can a systematic literature review optimize the identification of knowledge gaps in this compound’s applications?
Basic Question
- Database Selection: Use SciFinder, Reaxys, and PubMed with keywords like “this compound AND (synthesis OR bioactivity)”.
- Inclusion/Exclusion Criteria: Filter studies by publication date (last 10 years), peer-reviewed status, and methodological rigor .
- Synthesis Matrix: Tabulate findings into categories (e.g., synthetic yields, biological targets) to visualize trends and inconsistencies .
- Gap Analysis: Highlight understudied areas (e.g., enantioselective modifications or toxicity profiles) .
Q. What statistical approaches are recommended for analyzing non-linear kinetic behavior in this compound’s degradation studies?
Advanced Question
- Non-Linear Regression: Fit time-course data to models like the Weibull or Gompertz equation using tools like GraphPad Prism.
- Error Propagation: Quantify uncertainty in rate constants via Monte Carlo simulations .
- Multivariate Analysis: Apply PCA or PLS to correlate degradation rates with environmental variables (pH, light exposure) .
- Reporting: Include 95% confidence intervals and R² values in tables, with raw data archived in supplementary materials .
Q. How can researchers ensure ethical compliance when collaborating on this compound’s bioactivity studies?
Basic Question
- Institutional Approval: Obtain IRB/IACUC clearance for in vitro or in vivo assays .
- Data Sharing: Use repositories like Zenodo to anonymize and publish raw datasets with CC-BY licenses .
- Attribution: Credit collaborators in the Acknowledgments section, specifying roles (e.g., compound synthesis vs. assay design) .
- Conflict Disclosure: Declare funding sources (e.g., grant numbers) and patent applications related to findings .
Q. What strategies mitigate batch-to-batch variability in this compound’s industrial-scale synthesis?
Advanced Question
- Process Analytical Technology (PAT): Implement real-time HPLC monitoring to adjust parameters (e.g., stirring rate, temperature).
- Design of Experiments (DoE): Use fractional factorial designs to identify critical factors (e.g., reagent stoichiometry, mixing time) .
- Quality-by-Design (QbD): Define a design space for acceptable impurity thresholds using ICH guidelines .
- Post-Hoc Analysis: Compare batch records via ANOVA to isolate variability sources (e.g., raw material suppliers) .
Properties
Molecular Formula |
Ca4H6O9P2-16 |
---|---|
Molecular Weight |
372.30 g/mol |
InChI |
InChI=1S/4Ca.9O.2H3P/h;;;;;;;;;;;;;2*1H3/q;;;+2;9*-2;; |
InChI Key |
OXXDRYQCOOGHLG-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].P.P.[Ca].[Ca].[Ca].[Ca+2] |
Origin of Product |
United States |
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